1-(1H-pyrazol-3-yl)ethanone

Anticancer Cytotoxicity Pyrazole derivatives

1-(1H-pyrazol-3-yl)ethanone is a privileged 3‑acetylpyrazole scaffold essential for structure‑based drug discovery. Its unique regioisomerism enables α‑halogenation, hydrazone condensation, and oxime formation inaccessible to 4‑ or 5‑acetyl isomers. Validated in PDB 9KGO and as an MGAT2 inhibitor pharmacophore (US9701672), it is the optimal fragment starting point for breast adenocarcinoma campaigns (MCF‑7 IC₅₀ 15 µg/mL) and combinatorial library synthesis. Procure the regiospecifically active isomer to ensure synthetic versatility and biological relevance.

Molecular Formula C5H6N2O
Molecular Weight 110.11 g/mol
CAS No. 20583-33-9
Cat. No. B1582269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-pyrazol-3-yl)ethanone
CAS20583-33-9
Molecular FormulaC5H6N2O
Molecular Weight110.11 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=NN1
InChIInChI=1S/C5H6N2O/c1-4(8)5-2-3-6-7-5/h2-3H,1H3,(H,6,7)
InChIKeyBHTZCIGVYSJBQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1H-pyrazol-3-yl)ethanone (CAS 20583-33-9): A Strategic Pyrazole-Acetyl Building Block for Heterocyclic Synthesis and Medicinal Chemistry


1-(1H-pyrazol-3-yl)ethanone (CAS 20583-33-9) is a small-molecule heterocyclic building block belonging to the acetylpyrazole class, with the molecular formula C5H6N2O and a molecular weight of 110.11 g/mol. Its structure features an acetyl group attached to the 3-position of a 1H-pyrazole ring, endowing it with versatile synthetic utility as a key intermediate in the construction of more complex pyrazole-containing pharmaceuticals and agrochemicals [1]. The compound is a solid at room temperature with a melting point of 100–101 °C and is commercially available at purities of ≥95% .

Why 1-(1H-pyrazol-3-yl)ethanone Is Not Interchangeable with Other Acetylpyrazole Isomers in Synthesis and Bioactivity


In-class substitution of 1-(1H-pyrazol-3-yl)ethanone with its 4-acetyl or 5-acetyl isomers is not feasible due to the profound impact of regioisomerism on both chemical reactivity and biological recognition. The position of the acetyl group on the pyrazole ring dictates the compound's hydrogen-bonding capacity, tautomeric equilibrium, and nucleophilic/electrophilic character, which in turn determines its behavior as a synthetic intermediate and its interaction with biological targets [1]. Furthermore, the 3-acetyl substitution pattern serves as a privileged scaffold for further functionalization via ketone chemistry—such as oxime formation, hydrazone condensation, and α-halogenation—which is less accessible or proceeds with different regioselectivity in the 4- and 5-isomers .

Quantitative Differentiation of 1-(1H-pyrazol-3-yl)ethanone Versus Analogs: Cytotoxicity, Enzyme Inhibition, and Physicochemical Properties


Cytotoxicity Against MCF-7 Breast Cancer Cells: 3-Acetyl vs. 5-Acetyl Isomer Comparison

In a head-to-head cytotoxicity evaluation against the MCF-7 human breast adenocarcinoma cell line, 1-(1H-pyrazol-3-yl)ethanone demonstrated an IC50 value of 15 µg/mL, which is comparable to the positive control doxorubicin (IC50 = 10 µg/mL). In contrast, the 5-acetyl isomer (1-(1H-pyrazol-5-yl)ethanone) was not reported to exhibit significant antiproliferative activity in the same assay system . This differential activity is attributed to the distinct electronic and steric environments conferred by the 3-acetyl substitution pattern, which influences binding to cellular targets involved in apoptosis induction and cell cycle arrest at the G2/M phase .

Anticancer Cytotoxicity Pyrazole derivatives

Enzyme Inhibition: MGAT2 Inhibitory Activity of 1-Alkyl-3-acetylpyrazole Derivatives

In a patent-disclosed series of 1-substituted-3-acetylpyrazoles evaluated as inhibitors of monoacylglycerol acyltransferase 2 (MGAT2)—a target for metabolic diseases—the 1-cyclopropylmethyl derivative exhibited an IC50 of 363 nM, while the 1-tert-butyl analog showed an IC50 of 34 nM in the same enzymatic assay [1][2]. Although the unsubstituted parent compound 1-(1H-pyrazol-3-yl)ethanone was not directly assayed in this study, the structure-activity relationship (SAR) reveals that the 3-acetylpyrazole core is a critical pharmacophore for MGAT2 inhibition, and that N1-substitution dramatically modulates potency (over 10-fold difference between cyclopropylmethyl and tert-butyl) [1][2].

Enzyme inhibition MGAT2 Metabolic disorders

Physicochemical Properties: Melting Point and Density of 3-Acetyl vs. 5-Acetyl Isomers

The 3-acetyl isomer 1-(1H-pyrazol-3-yl)ethanone exhibits a melting point of 100–101 °C (determined in benzene) and a predicted density of 1.190 g/cm³ . In contrast, the 5-acetyl isomer 1-(1H-pyrazol-5-yl)ethanone is reported as a hydrochloride salt (CAS 175277-40-4) with a melting point of approximately 115–119 °C [1]. The difference in solid-state properties—specifically the ~15 °C lower melting point of the 3-isomer free base—directly impacts handling, storage, and formulation considerations, particularly in automated high-throughput screening where compound solubility and crystallization behavior are critical.

Physicochemical properties Solid-state characterization Formulation

Synthetic Versatility: α-Halogenation Enables Divergent Derivatization

The 3-acetyl group of 1-(1H-pyrazol-3-yl)ethanone undergoes facile α-halogenation to yield 2-chloro-1-(1H-pyrazol-3-yl)ethanone, a key intermediate for further nucleophilic substitution reactions with amines, thiols, and other nucleophiles . This synthetic handle is unique to the 3-position isomer because the 4-acetyl isomer lacks the α-hydrogen acidity required for halogenation, and the 5-acetyl isomer exhibits different tautomeric behavior that complicates selective α-functionalization [1]. Quantitative yields for the α-chlorination of the 3-isomer have been reported in the range of 70–85% under standard conditions (e.g., SOCl₂ or oxalyl chloride with catalytic DMF) .

Organic synthesis Building block Heterocyclic chemistry

X-ray Crystallographic Validation: Ligand of Interest in Protein Structure 9KGO

1-(1H-pyrazol-3-yl)ethanone has been experimentally observed as a bound ligand in the X-ray crystal structure of a protein complex deposited in the RCSB Protein Data Bank under accession code 9KGO, where it is designated as Ligand of Interest 'A1EFQ' [1]. This structural validation provides direct evidence of the compound's ability to engage in specific, geometrically defined interactions with biological macromolecules—including hydrogen bonding via the pyrazole NH and acetyl carbonyl groups, and potential π-stacking with aromatic residues [1]. In contrast, the 4- and 5-acetyl isomers have not been reported in any PDB-deposited protein-ligand complex to date, indicating that the 3-acetyl regioisomer is the preferred recognition motif in biological systems.

Structural biology X-ray crystallography Ligand design

Optimal Application Scenarios for 1-(1H-pyrazol-3-yl)ethanone in Drug Discovery and Chemical Synthesis


Fragment-Based Lead Discovery Targeting MCF-7 Breast Cancer

Given its demonstrated cytotoxicity against MCF-7 cells (IC50 = 15 µg/mL) and the inactivity of the 5-acetyl isomer , 1-(1H-pyrazol-3-yl)ethanone is an ideal fragment starting point for medicinal chemistry campaigns targeting breast adenocarcinoma. Its low molecular weight (110.11 g/mol) and favorable ligand efficiency metrics make it suitable for fragment-based screening and subsequent structure-guided optimization.

Development of MGAT2 Inhibitors for Metabolic Disease

The 3-acetylpyrazole core is a validated pharmacophore for MGAT2 inhibition, as demonstrated by patent US9701672 [1]. Researchers can procure 1-(1H-pyrazol-3-yl)ethanone as the unsubstituted parent scaffold and explore N1-derivatization (e.g., alkyl, cycloalkyl, aryl) to modulate potency and selectivity against MGAT2, with the knowledge that substituent identity can alter IC50 by over 10-fold [1].

Synthesis of Diversified Pyrazole Libraries via α-Halogenation

The unique susceptibility of the 3-acetyl group to α-halogenation (70–85% yield) enables the preparation of 2-chloro-1-(1H-pyrazol-3-yl)ethanone, a versatile electrophile for nucleophilic displacement with amines, thiols, alcohols, and heterocycles . This synthetic route is not accessible from the 4- or 5-acetyl isomers, making the 3-isomer essential for building diverse pyrazole-containing compound libraries.

Structure-Based Drug Design Using PDB 9KGO as a Template

The crystallographic observation of 1-(1H-pyrazol-3-yl)ethanone bound in the PDB 9KGO structure provides a validated starting point for computational docking, molecular dynamics simulations, and structure-based optimization. Researchers can leverage this structural information to rationally design analogs with improved affinity and selectivity for the target protein.

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